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Compound of Interest

Compound Name: 4-Ethyl-2-methylhexanoic acid
Cat. No.: B1371369
Get Quote

Executive Summary & Molecular Logic

4-Ethyl-2-methylhexanoic acid (CAS: 119532-68-6 for generic; stereoisomer specific CAS
varies) represents a distinct class of branched-chain fatty acids (BCFAs). Unlike linear
congeners, its physicochemical profile is governed by steric hindrance at the

-carbon and the mid-chain branching at the
-position.[1]

For drug development professionals, this molecule is significant not merely as a structural
intermediate but as a probe for chiral resolution methodologies. With two stereogenic centers
(C2 and C4), the molecule exists as four stereocisomers (two enantiomeric pairs of
diastereomers).

Molecular Architecture

e Formula:

¢ Molecular Weight: 158.24 g/mol [1][2]
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e |IUPAC Name: 4-Ethyl-2-methylhexanoic acid[2]
o Chirality: Two stereocenters at C2 and C4.
o Pair A: (2R, 4R) and (2S, 4S)

o Pair B: (2R, 4S) and (2S, 4R)

Critical Insight: In standard achiral NMR solvents (

), you will observe two distinct sets of signals if the sample is a diastereomeric
mixture. Enantiomers will remain magnetically equivalent unless a chiral shift
reagent is employed.

Mass Spectrometry (MS): The Fragmentation
Fingerprint

Mass spectrometry provides the most definitive structural confirmation for this molecule,
specifically through the McLafferty Rearrangement. While the molecular ion (

) is typically weak in aliphatic acids, the fragmentation pattern is deterministic based on the
-methyl substitution.
Fragmentation Logic[3]
e Molecular lon (
):
158 (Weak/Absent).

» McLafferty Rearrangement (Base Peak Diagnostic):

o Mechanism: The carbonyl oxygen abstracts a
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-hydrogen (from C4). The bond between C2 (
) and C3 (
) cleaves.

o Result:
» Neutral Fragment: 3-ethyl-1-pentene (derived from the hydrocarbon tail).
» Charged Fragment: The enol radical cation of the acid headgroup.

o Diagnostic Value: For a straight-chain acid, this peak is

60. For a 2-methyl substituted acid, this peak shifts to
74.

o -Cleavage: Loss of the carboxyl radical or alkyl groups, though less dominant than the
rearrangement.

MS Data Summary
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. . Structural

m/z (lon) Intensity Assignment L
Significance
Molecular lon (often

158 <1% o
invisible in EI).
Dehydration (typical of

140 ~5% _ Y (typ
acids).

129 ~10-20% Loss of ethyl group.
Loss of butyl

101 ~30% ,
equivalent.

87 ~40% -cleavage variant.
McLafferty
Rearrangement

74 100%

(Diagnostic for 2-

methyl acids).

Visualization: McLafferty Pathway

Base Peak (m/z 74)

Charge Retention [CH3-CH=C(OH)2]+.
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Molecular lon (m/z 158) El Impact . |  Gamma-H Transfer » | Beta-Cleavage
[4-Ethyl-2-methylhexanoic acid]+. "] (From C4 to Carbonyl O) "] (Break C2-C3 Bond) Loss
\> Neutral Alkene

(Not Detected)

Click to download full resolution via product page

Caption: The McLafferty rearrangement mechanism yielding the diagnostic m/z 74 peak,
confirming the 2-methyl substitution pattern.

Infrared Spectroscopy (IR)

IR analysis serves primarily as a functional group validation tool. The spectrum will be
dominated by the carboxylic acid moiety.
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Wavenumber (

)

Vibration Mode

Description

2800 - 3300

O-H Stretch

Very broad, strong absorption
centered ~3000

. Often overlaps C-H stretches.

"Hairy beard" appearance.

2960, 2930, 2870

C-H Stretch

Strong. Asymmetric/symmetric
stretches of methyl and

methylene groups.

1705 - 1715

C=0 Stretch

Strong, sharp. Characteristic of
dimeric carboxylic acids

(hydrogen bonded).

1460

C-H Bend

Scissoring of

and bending of

1200 - 1300

C-O Stretch

Medium intensity. Coupled with
O-H in-plane bending.

930 - 940

O-H Bend

Out-of-plane bending. Broad,
medium intensity

(characteristic "hump").

NMR Spectroscopy: Stereochemical Probe

This is the most complex aspect of the analysis due to the two chiral centers. The values below

represent the chemical shifts (

) in

Note on Diastereomers: If synthesized non-stereoselectively, you will observe signal doubling

(splitting) for nuclei near the chiral centers. The values below are averaged/representative
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ranges.

NMR (Proton) Data (400 MHz, )

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371369?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Position

(ppm)

Multiplicity

Integral

Coupling (

)

Assignment
Logic

-COOH

11.0-12.0

Broad Singlet

Acidic proton
(exchangeabl

e with

H-2

2.35-2.45

Multiplet (dq)

~7 Hz

-proton.
Deshielded
by carbonyl.
Chiral center.

H-2 (Me)

1.14-1.18

Doublet

3H

7.0 Hz

Methyl
attached to
C2.
Diagnostic
doublet.

H-3

1.30-1.60

Multiplet

2H

Methylene
bridge.
Diastereotopi
C protons
(complex

splitting).

1.25-1.40

Multiplet

1H

Chiral center
at branching

point.

H-4 (Ethyl)

1.20-1.40

Multiplet

2H

Methylene of
the ethyl

group.

H-5

1.20-1.35

Multiplet

2H

Methylene of
the main

chain.
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Terminal
methyls.
H-6 / Ethyl- Overlappin Often appear
Y 0.85-0.95 _ PPing 6H ~7 Hz _ PP
Me Triplets as a distorted
triplet or

multiplet.

NMR (Carbon)Data (100MHz,)

Position (ppm) Type Notes

C-1 182.5-183.5 C=0 Carbonyl carbon.[3]

-carbon. Shift varies

C-2 39.0-40.0 CH slightly between
diastereomers.
C-3 36.5-375 Methylene bridge.
Branching point (
C-4 38.0-39.0 CH
-carbon).
C-5 25.0 - 26.0 -
C-2 (Me) 16.5-17.5 _methyl group.
Ethyl ( Ethyl branch
25.5-26.5
) methylene.
Ethyl (
10.5-11.5 Ethyl branch methyl.
)
C-6 11.0-12.0 Terminal methyl.

Analytical Workflow: Separation & Validation
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To analyze this compound in a biological or synthetic matrix, direct injection of the acid often
leads to peak tailing. Derivatization is recommended.

Protocol: Methyl Ester Derivatization for GC-MS

This protocol converts the acid to Methyl 4-ethyl-2-methylhexanoate, improving volatility and
peak shape.

Sample Prep: Dissolve 10 mg of sample in 1 mL Methanol (
).
o Catalyst: Add 2-3 drops of concentrated

or use
(14% wiv).

» Reflux: Heat at 60°C for 30 minutes.
» Extraction:
o Add 1 mL water.
o Extract with 1 mL Hexane.
o Wash Hexane layer with saturated
(to remove unreacted acid).
e Analysis: Inject 1

of the Hexane layer into GC-MS.

Diagnostic Workflow Diagram
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l
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GC-MS Analysis
(DB-5 or Wax Column)

Data Injterpretation

(Peak Identification)

High Intensity \Low Intensity

Check m/z 74 Check m/z 87
(McLafferty Base Peak) (Straight Chain?)

Click to download full resolution via product page

Caption: Analytical decision tree for confirming the presence of 4-ethyl-2-methylhexanoic
acid via methyl ester derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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